molecular formula C17H18N2O B2406354 2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole CAS No. 694498-08-3

2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole

Cat. No. B2406354
CAS RN: 694498-08-3
M. Wt: 266.344
InChI Key: RSWSCPMNWHZIAX-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole, also known as BIM-1, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those with methoxymethyl groups, have been studied for their corrosion inhibition efficacy. Prashanth et al. (2021) explored the corrosion inhibition potential of new imidazole derivatives on mild steel in acidic solutions, demonstrating that these compounds exhibit high corrosion inhibition efficiency, which can reach up to 96%. The study highlighted the compounds' strong adsorption following the Langmuir model and their classification as mixed-type corrosion inhibitors (Prashanth et al., 2021).

Green Synthesis

Mohamed et al. (2015) reported the multicomponent green synthesis of 1,2,4,5-tetra-substituted imidazole derivatives, emphasizing the benefits of using novel ionic liquid catalysts under solvent-free conditions. This process highlights an eco-friendly approach with high yields, shorter reaction times, and ease of work-up, showcasing the potential of imidazole derivatives in sustainable chemical synthesis (Mohamed et al., 2015).

Pharmacological Activity

Imidazole derivatives have been investigated for their broad pharmacological properties. Anisimova et al. (2005) synthesized a series of 2-methoxyphenyl-9-dialkylaminoethyl derivatives of imidazo[1,2-a]benzimidazole and evaluated their antioxidant, radioprotective, antiarrhythmic, spasmolytic, antiaggregant, anticalmodulin, and antisecretory properties. Some substances also showed the potential as phosphodiesterase inhibitors, offering promising prospects for the synthesis and screening of biologically active substances (Anisimova et al., 2005).

Molecular Modeling and Structural Analysis

The conformational behavior and structural stability of imidazole derivatives have been subjects of molecular modeling and experimental investigations. Arslan and Algül (2008) conducted a study on the vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, employing ab initio Hartree-Fock and density functional methods. Their research provides insights into the compound's structural stability and vibrational characteristics, crucial for understanding its reactivity and potential applications (Arslan & Algül, 2008).

properties

IUPAC Name

2-(methoxymethyl)-1-(1-phenylethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13(14-8-4-3-5-9-14)19-16-11-7-6-10-15(16)18-17(19)12-20-2/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWSCPMNWHZIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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